molecular formula C20H21N3O3 B11347255 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11347255
M. Wt: 351.4 g/mol
InChI Key: OIBMDNJITJBHPH-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethylphenyl group, an oxadiazole ring, and an ethylphenoxyacetamide moiety

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile oxide. This reaction often requires the use of a dehydrating agent and is carried out under reflux conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the oxadiazole intermediate.

    Formation of the Ethylphenoxyacetamide Moiety: The final step involves the reaction of the oxadiazole-dimethylphenyl intermediate with an ethylphenoxyacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

    Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, offering potential benefits in the treatment of diseases.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethylphenyl)-N’-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}urea: This compound also contains an oxadiazole ring and a dimethylphenyl group but differs in its overall structure and functional groups.

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring but has different substituents and functional groups, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O3/c1-4-15-6-9-17(10-7-15)25-12-18(24)21-20-19(22-26-23-20)16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,23,24)

InChI Key

OIBMDNJITJBHPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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